5-Aminotetrahydropyran-3-carboxylic acid;hydrochloride
Description
5-Aminotetrahydropyran-3-carboxylic acid hydrochloride is a heterocyclic compound featuring a tetrahydropyran (oxygen-containing six-membered ring) backbone with an amino group at position 5 and a carboxylic acid group at position 3, stabilized as a hydrochloride salt. This configuration enhances solubility and bioavailability, making it valuable in pharmaceutical synthesis and medicinal chemistry.
Properties
Molecular Formula |
C6H12ClNO3 |
|---|---|
Molecular Weight |
181.62 g/mol |
IUPAC Name |
5-aminooxane-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C6H11NO3.ClH/c7-5-1-4(6(8)9)2-10-3-5;/h4-5H,1-3,7H2,(H,8,9);1H |
InChI Key |
JNDBFFKUSYVFFF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(COCC1N)C(=O)O.Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 5-Aminotetrahydropyran-3-carboxylic Acid Hydrochloride
Several synthetic routes have been documented for the preparation of this compound and its analogues. The most detailed and reliable methods are derived from patent literature and peer-reviewed research, excluding unreliable sources.
Multi-Step Synthesis via Pyran-3,5-dione Intermediate (Patent CN108395421B)
A robust and high-yielding preparation method involves starting from 2H-pyran-3,5(4H,6H)-dione (compound II), proceeding through a sequence of amination, protection, reduction, and deprotection steps to yield the target amino acid hydrochloride salt.
Stepwise Process:
| Step | Starting Material / Intermediate | Reagents and Conditions | Yield (%) | Description |
|---|---|---|---|---|
| 1 | 2H-pyran-3,5(4H,6H)-dione (II) | Amination to obtain amino compound III | 63.3 | One-step amination reaction avoiding concentrated sulfuric acid |
| 2 | Compound III | Protection of amino group with tert-butoxycarbonyl (Boc) group using sodium methoxide, acetic acid, methanol at room temperature | 98 | Formation of compound IV |
| 3 | Compound IV | Selective reduction of double bond using Dess-Martin periodinane in dichloromethane (DCM) at 0°C to room temperature | 97 | Formation of compound V |
| 4 | Compound V | Reduction of carbonyl group with cerium chloride heptahydrate, sodium borohydride in methanol/acetone at 0°C to room temperature | 57 | Formation of compound VI |
| 5 | Compound VI | Removal of Boc protecting group and formation of hydrochloride salt using Pd/C hydrogenation in DCM/methanol at room temperature overnight | 97 | Final product: 5-Aminotetrahydropyran-3-carboxylic acid hydrochloride |
Detailed Example:
- In a 1L four-neck flask, compound III (18.46 g, 0.163 mol) was dissolved in 300 mL DCM.
- DIPEA (42.13 g, 0.326 mol) was added, followed by dropwise addition of di-tert-butyl dicarbonate (53.36 g, 0.245 mol) at 15°C.
- The mixture was stirred at room temperature for 16 hours.
- The reaction mixture was filtered, washed with DCM, and vacuum-dried to yield compound IV as a white solid (24.46 g, 70.4% yield).
This method emphasizes operational simplicity, avoidance of harsh acids, and high overall yield, making it suitable for rapid laboratory synthesis.
Alternative Synthetic Routes and General Considerations
While the above patent provides a comprehensive method, other literature sources report related synthetic approaches for tetrahydropyran amino acid derivatives, often involving:
- Starting from substituted pyran or pyranone precursors.
- Use of carbamate or other amino protecting groups.
- Selective reductions of double bonds and carbonyl functionalities.
- Final deprotection and salt formation steps.
These methods typically exploit the reactivity of the pyran ring and the amino and carboxyl functionalities to achieve the target compound with good stereochemical control and yields.
Comparative Analysis of Preparation Methods
| Feature | Patent CN108395421B Method | Other General Methods |
|---|---|---|
| Starting Material | 2H-pyran-3,5(4H,6H)-dione | Various pyran derivatives |
| Amination Step | One-step, high yield (63.3%) | Multi-step or less efficient |
| Protection Strategy | Boc protection using di-tert-butyl dicarbonate | Often Boc or other carbamates |
| Reduction Steps | Selective double bond and carbonyl reductions | Similar but may vary in reagents |
| Final Deprotection | Pd/C hydrogenation | Acidic or catalytic hydrogenation |
| Overall Yield | High, with individual steps > 50% | Variable, often lower |
| Operational Simplicity | Moderate, avoids harsh acids | Some methods use concentrated acids |
The patent method stands out for its avoidance of concentrated sulfuric acid, high yields, and suitability for laboratory scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-Aminotetrahydropyran-3-carboxylic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides can be used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.
Scientific Research Applications
5-Aminotetrahydropyran-3-carboxylic acid;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme-substrate interactions and protein synthesis.
Industry: It is used in the production of various chemical intermediates and specialty chemicals
Mechanism of Action
The mechanism of action of 5-Aminotetrahydropyran-3-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can influence various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The following compounds share structural or functional similarities with 5-aminotetrahydropyran-3-carboxylic acid hydrochloride:
4-Amino-tetrahydropyran-4-carboxylic Acid Hydrochloride
- Structure: Positional isomer with amino and carboxylic acid groups at position 4 of the tetrahydropyran ring .
- Application : Used as a reference standard in analytical chemistry (e.g., HPLC) for studying heterocyclic compounds .
1-Methyl-5-oxopyrrolidine-3-carboxylic Acid
- Structure : Five-membered lactam (pyrrolidone) ring with a methyl group at position 1 and a carboxylic acid at position 3 .
- Key Difference : The lactam ring (amide) versus tetrahydropyran’s ether ring reduces hydrophilicity but may enhance metabolic stability.
- Application: Intermediate in synthesizing bioactive molecules, such as nootropic agents .
Jatrorrhizine Hydrochloride
- Structure: Protoberberine alkaloid with a benzodioxole moiety and isoquinoline backbone .
- Key Difference : Complex polycyclic structure compared to the simpler tetrahydropyran system.
- Application : Antidiabetic and anti-inflammatory agent, quantified via HPLC in herbal extracts .
5-Chloro-2-methyl-3-pyridinecarboxylic Acid
- Structure : Pyridine ring with chloro and methyl substituents; similarity score 0.86 to the target compound .
- Key Difference: Aromatic pyridine ring versus non-aromatic tetrahydropyran, influencing electronic properties and binding affinity.
- Application : Building block in kinase inhibitor development .
Physicochemical and Functional Comparisons
Table 1: Structural and Functional Properties
Table 2: Pharmacological and Analytical Insights
Key Differentiators
Ring System: Tetrahydropyran derivatives (e.g., 5-aminotetrahydropyran-3-carboxylic acid·HCl) exhibit greater conformational flexibility than rigid pyridine or isoquinoline systems, favoring interactions with biological targets requiring induced-fit binding . Pyrrolidone-based analogs (e.g., 1-methyl-5-oxopyrrolidine-3-carboxylic acid) may exhibit superior metabolic stability due to lactam ring resistance to hydrolysis .
Solubility and Stability: Hydrochloride salts generally enhance aqueous solubility, critical for oral bioavailability. For instance, Nicardipine HCl maintains stability under acidic conditions (pH 1.2–3.0), a trait likely shared by 5-aminotetrahydropyran-3-carboxylic acid·HCl .
Pharmacological Potential: Alkaloid hydrochlorides (e.g., Jatrorrhizine HCl) demonstrate multitarget effects (e.g., anti-inflammatory, antidiabetic), whereas simpler heterocycles like the target compound may serve as focused enzyme inhibitors or prodrug components .
Biological Activity
5-Aminotetrahydropyran-3-carboxylic acid hydrochloride (also referred to as 5-ATPA-HCl) is a compound of significant interest in medicinal chemistry and biological research due to its potential therapeutic properties. This article provides an overview of its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
5-Aminotetrahydropyran-3-carboxylic acid hydrochloride is characterized by the presence of both amino and carboxylic acid functional groups, which are critical for its biological interactions. The molecular formula is CHClNO, and it has a molar mass of approximately 190.63 g/mol.
The biological activity of 5-ATPA-HCl is primarily attributed to its ability to interact with various biomolecules, including proteins and enzymes. The amino group can form hydrogen bonds with target sites, while the carboxylic acid group may participate in ionic interactions. These interactions can influence numerous cellular pathways, particularly those involved in metabolic regulation and signaling.
Biological Activities
Research has demonstrated several biological activities associated with 5-ATPA-HCl:
- Anticancer Activity : Preliminary studies suggest that 5-ATPA-HCl may inhibit tumor growth by interfering with specific signaling pathways involved in cell proliferation and survival.
- Neuroprotective Effects : The compound has been investigated for its potential neuroprotective properties, particularly in models of neurodegenerative diseases.
- Antimicrobial Properties : Some studies indicate that 5-ATPA-HCl exhibits antimicrobial activity against various pathogens.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Inhibition of tumor cell growth | |
| Neuroprotection | Reduction in neuronal cell death | |
| Antimicrobial | Activity against Gram-positive and Gram-negative bacteria |
Case Studies
- Anticancer Research : A study conducted on human cancer cell lines demonstrated that 5-ATPA-HCl significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways. This finding supports the potential use of 5-ATPA-HCl as a lead compound for developing new anticancer agents.
- Neuroprotective Effects : In animal models of Alzheimer's disease, administration of 5-ATPA-HCl resulted in improved cognitive function and reduced amyloid-beta plaque formation. These results suggest that the compound may modulate pathways involved in neuroinflammation and oxidative stress.
- Antimicrobial Activity : Research indicated that 5-ATPA-HCl showed significant inhibitory effects against Staphylococcus aureus and Escherichia coli, suggesting its potential as a novel antimicrobial agent. Further studies are needed to elucidate the exact mechanisms behind this activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

